二异己基邻苯二甲酸酯

描述

Diisohexyl phthalate is a phthalate ester . Phthalate esters are esters of phthalic acid and are mainly used as plasticizers, primarily used to soften polyvinyl chloride . They are found in a number of products, including glues, building materials, personal care products, detergents and surfactants, packaging, children’s toys, paints, pharmaceuticals, food products, and textiles .

Molecular Structure Analysis

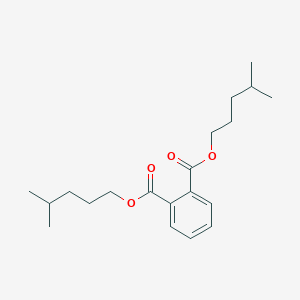

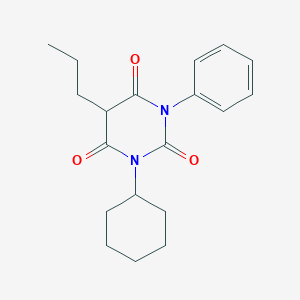

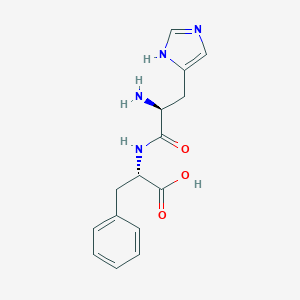

The molecular formula of Diisohexyl phthalate is C20H30O4 . The InChI representation is InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3 . The Canonical SMILES representation is CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C .

科学研究应用

1. Substance of Very High Concern (SVHC) Diisohexyl phthalate has been identified as a Substance of Very High Concern (SVHC) according to Article 57 © as it is classified in Annex VI, part 3, Table 3 (the list of harmonised classification and labelling of hazardous substances) of Regulation (EC) No 1272/2008 as Toxic .

Toxicokinetics Study

Diisohexyl phthalate has been used in toxicokinetics studies. In one study, rats were given 100 mg/kg of Diisohexyl phthalate orally or intravenously, and plasma, urine, feces, and various tissues were sampled at preset times. The major metabolite excreted in the urine was MCiNP, suggesting that it could be a useful biomarker .

Environmental Risk Assessment

Diisohexyl phthalate has been used in environmental risk assessment studies. The toxicokinetic properties of Diisohexyl phthalate, which have not been clearly reported previously, were identified through this study. This report will serve as a useful reference for future Diisohexyl phthalate environmental regulation and scientific human risk assessment studies .

Plasticizer for Plastics

Diisohexyl phthalate is a high-molecular-weight phthalate that is mainly used as a plasticizer for plastics .

Circadian Disruption Study

6. No Current Uses in Scope of Authorization As of 2022, Diisohexyl phthalate is not registered and appears to have currently no uses in the scope of authorisation .

作用机制

Target of Action

Diisohexyl phthalate (DIHP) is a phthalate ester, primarily used as a plasticizer . It is known to disrupt the endocrine system , affecting reproductive health . The primary targets of DIHP are therefore the components of the endocrine system.

Mode of Action

DIHP interacts with its targets by acting as an endocrine disruptor . It interferes with the normal functioning of the endocrine system, potentially leading to various health effects.

Biochemical Pathways

Phthalates, including DIHP, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings . .

Pharmacokinetics

It is known that DIHP can be rapidly and extensively metabolized into various metabolites . .

Result of Action

The primary result of DIHP’s action is its potential to disrupt the endocrine system . This can lead to various health effects, including reproductive health issues . DIHP has been classified as toxic for reproduction category 1B , indicating that it may damage fertility or the unborn child.

Action Environment

The action of DIHP can be influenced by various environmental factors. For instance, its degradation can be affected by the presence of certain microorganisms . Additionally, its environmental fate and transport can be influenced by its physical and chemical properties . .

安全和危害

Diisohexyl phthalate is fatal if swallowed. It causes skin irritation and serious eye irritation. It may cause drowsiness or dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

未来方向

属性

IUPAC Name |

bis(4-methylpentyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEROMXYYSQFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873995 | |

| Record name | Bis(4-methylpentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisohexyl phthalate | |

CAS RN |

146-50-9, 71850-09-4, 259139-51-0 | |

| Record name | Diisohexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisohexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-methylpentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisohexyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

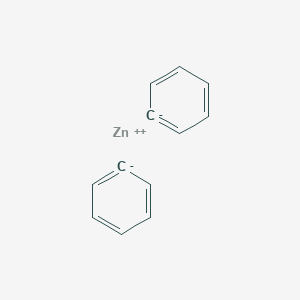

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary sources of human exposure to DIHxP?

A1: DIHxP is commonly found in household dust []. This suggests that exposure can occur through inhalation of dust particles or ingestion, particularly in young children who have more contact with floors and dust.

Q2: How widespread is the presence of DIHxP in the Canadian environment?

A2: Research indicates that DIHxP was detected in over 87% of 126 household dust samples collected across Canada []. This finding suggests widespread use of products containing DIHxP and highlights the potential for human exposure within Canadian homes.

Q3: Why is the European Union considering strict regulations on DIHxP?

A3: The European Chemicals Agency (ECHA) added DIHxP to their candidate list for strict regulation due to its classification as a reproductive toxicant []. This means that DIHxP has the potential to negatively impact reproductive health.

Q4: Are there standardized materials available for researchers studying DIHxP levels in dust?

A4: Yes, the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 2585, which contains organic contaminants in house dust, can be used []. This SRM includes certified concentration values for DIHxP and other phthalates, providing a valuable tool for researchers.

Q5: What analytical techniques are used to measure DIHxP levels?

A5: Researchers often use a method involving solvent extraction, solid phase extraction (SPE) for sample cleanup, and analysis using isotope dilution gas chromatography-tandem mass spectrometry (GC/MS/MS) to accurately determine DIHxP concentrations in dust samples [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)